Ketone, methoxymethyl 3-methyl-2-indolyl-
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Overview
Description
Ketone, methoxymethyl 3-methyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ketone, methoxymethyl 3-methyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another common method is the palladium-free domino multicomponent reaction, which involves o-halo-N-phenylbenzamides, phenylacetylene, and substituted indoles in an aqueous micellar medium .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as reactions in water or under microwave irradiation, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ketone, methoxymethyl 3-methyl-2-indolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ketone, methoxymethyl 3-methyl-2-indolyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ketone, methoxymethyl 3-methyl-2-indolyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
3-Methylindole: A compound with various biological activities.
Indole-3-carbinol: A compound studied for its anticancer properties
Uniqueness
Ketone, methoxymethyl 3-methyl-2-indolyl- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52098-18-7 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methoxy-1-(3-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-8-9-5-3-4-6-10(9)13-12(8)11(14)7-15-2/h3-6,13H,7H2,1-2H3 |
InChI Key |
SQAVRXHTSRPTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)COC |
Origin of Product |
United States |
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